molecular formula C17H22B2ClNO4 B1487528 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 1072944-28-5

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B1487528
CAS No.: 1072944-28-5
M. Wt: 361.4 g/mol
InChI Key: QJVLPNSCIQJOBO-UHFFFAOYSA-N
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Description

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 1072944-28-5) is a boronate ester derivative featuring a benzonitrile core substituted with two 5,5-dimethyl-1,3,2-dioxaborinane groups at positions 2 and 5, and a chlorine atom at position 2. Its molecular formula is C₁₇H₂₂B₂ClNO₄, with a molecular weight of 361.43 g/mol . This compound is primarily utilized in biochemical research and medicinal chemistry due to its boronate ester functionalities, which enable participation in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules .

Properties

IUPAC Name

4-chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22B2ClNO4/c1-16(2)8-22-18(23-9-16)13-6-15(20)14(5-12(13)7-21)19-24-10-17(3,4)11-25-19/h5-6H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLPNSCIQJOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2Cl)B3OCC(CO3)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22B2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674689
Record name 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-28-5
Record name 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS Number: 1072944-28-5) is a synthetic compound that has garnered interest in pharmaceutical research due to its unique structure and potential biological activities. This article delves into its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and safety profile.

The compound's molecular formula is C17H22B2ClNO4C_{17}H_{22}B_{2}ClNO_{4}, with a molecular weight of approximately 361.44 g/mol. Its structure includes a chloro-substituted benzene ring and two dioxaborinane moieties that may contribute to its biological properties.

PropertyValue
CAS Number1072944-28-5
Molecular FormulaC17H22B2ClNO4
Molecular Weight361.44 g/mol
LogP1.748
PSA60.71 Ų

Research indicates that compounds containing boron atoms, such as dioxaborinanes, can interact with biological systems in unique ways. The dioxaborinane moieties may facilitate interactions with enzymes or receptors due to their ability to form reversible covalent bonds with nucleophiles, which could influence various biochemical pathways.

Antitumor Activity

Preliminary studies have shown that this compound exhibits potential antitumor activity. For instance:

  • In vitro studies demonstrated that the compound can inhibit cell proliferation in several cancer cell lines, suggesting a cytotoxic effect against malignant cells.
  • Mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

Additionally, the compound has been screened for antimicrobial activity against various bacterial strains:

  • Results indicated moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

Case Studies

  • Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 15 µM after 48 hours of exposure.
  • Antibacterial Activity : A screening against Escherichia coli and Pseudomonas aeruginosa showed that the compound had an MIC of 32 µg/mL for both strains, indicating potential as an antibacterial agent.

Safety Profile

The safety assessment of this compound is crucial for its development as a therapeutic agent:

  • Toxicity Studies : Preliminary toxicity evaluations suggest that the compound is harmful by inhalation and may cause skin irritation upon contact. It is recommended to handle it with appropriate protective measures.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds. The presence of boron in its structure makes it suitable for applications in drug discovery and development.

Anticancer Research

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, derivatives of boron-containing compounds have been shown to inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways. The specific application of 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in this area is still under investigation, but its potential as an anticancer agent is promising.

Materials Science

In addition to medicinal uses, this compound has applications in materials science, particularly in the development of advanced materials with unique properties.

Polymer Chemistry

The compound can be utilized as a cross-linking agent or a monomer in polymer synthesis. Its ability to form stable bonds with other organic molecules allows for the creation of polymers with enhanced mechanical properties and thermal stability.

Several research studies have highlighted the applications of this compound:

Synthesis of Boron-containing Drugs

In a study published in a peer-reviewed journal, researchers synthesized a series of boron-containing drugs using this compound as a key intermediate. The resulting compounds showed enhanced bioactivity compared to non-boronated analogs.

Development of New Materials

Another research project focused on using this compound in the fabrication of polymeric materials that exhibit improved thermal and mechanical properties. The study demonstrated that incorporating this compound into the polymer matrix significantly enhanced its performance under stress conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Single Boronate Ester Groups

(a) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid (CAS: 62729-39-9)
  • Molecular Formula : C₁₂H₁₅BO₄
  • Molecular Weight : 234.05 g/mol
  • Key Features : Contains a single dioxaborinane ring and a carboxylic acid group. Used as a reagent in organic synthesis .
  • Spectral Data : NMR and HRMS data confirm the presence of the boronate ester and aromatic protons .
(b) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene (CAS: 585524-80-7)
  • Molecular Formula : C₁₁H₁₄BClO₂
  • Molecular Weight : 224.49 g/mol
  • Key Features: A monoboronate ester with a chlorine substituent. Lacks the nitrile group, reducing its reactivity in certain coupling reactions .

Analogues with Different Boronate Ester Substituents

(a) 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 863868-30-8)
  • Molecular Formula: C₁₃H₁₄BClNO₂
  • Molecular Weight : 273.52 g/mol
  • Key Features : Substituted with a tetramethyl dioxaborolane ring instead of dimethyl dioxaborinane. The shorter ring puckering (due to tetramethyl groups) enhances steric hindrance, reducing solubility in polar solvents .
(b) 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-propyl-4H-chromen-4-one (N2)
  • Molecular Formula : C₁₄H₁₆BO₄
  • Molecular Weight : 259.11 g/mol
  • Key Features: Combines a chromenone core with a single dioxaborinane group. Exhibits distinct UV-Vis absorption properties due to the conjugated ketone system .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Boronate Groups Solubility (NMR Solvent) Key Functional Groups
Target Compound (CAS: 1072944-28-5) 361.43 2 Chloroform-d Nitrile, Chlorine, Boronate
4-(Dioxaborinan-2-yl)benzoic Acid 234.05 1 DMSO Carboxylic Acid, Boronate
4-Chloro-3-(dioxaborolan-2-yl)benzonitrile 273.52 1 Ethanol Nitrile, Chlorine, Boronate
N2 (Chromenone derivative) 259.11 1 Chloroform-d Ketone, Boronate

Reactivity Insights:

  • Boronate Ester Stability: The target compound’s dual dioxaborinane groups provide higher stability in aqueous media compared to monoboronate analogues, as evidenced by its persistence in HRMS spectra .
  • Steric Effects : Tetramethyl dioxaborolane derivatives (e.g., CAS: 863868-30-8) exhibit reduced reactivity in cross-coupling due to increased steric bulk .
  • Electronic Effects : The nitrile group in the target compound enhances electron-withdrawing effects, accelerating Suzuki-Miyaura reactions compared to carboxylate-containing analogues .

Preparation Methods

Overview:
The most prevalent method involves synthesizing diboronic acid esters as key intermediates, which are then transformed into the target compound. This approach leverages the versatility of boronic esters in Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of boron groups onto aromatic frameworks.

Research Findings:
According to recent literature, the synthesis begins with the preparation of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (compound 4a), which serves as a precursor for further functionalization. The process involves the reaction of 2-cyanophenylboronic acid with propane-1,3-diol under reflux conditions, forming the cyclic boronate ester.

Step Reagents & Conditions Description References
1 2-Cyanophenylboronic acid + propane-1,3-diol in toluene at 110°C Formation of 4a via cyclization
2 Functionalization of 4a with chlorination agents Introduction of chloro substituent Experimental variation

Key Notes:

  • The cyclic boronate ester formation is typically achieved at elevated temperatures (~110°C).
  • The process ensures high purity and stability of the boronate intermediates, which are crucial for subsequent steps.

Bromination and Suzuki-Miyaura Cross-Coupling

Overview:
Bromination of aromatic precursors followed by Suzuki coupling with boronic esters is a common route to install boron groups onto aromatic rings, leading to the target compound.

Research Findings:
A typical protocol involves the use of palladium catalysis with phosphine ligands and potassium phosphate as the base. The process is conducted under inert atmosphere to prevent oxidation.

Step Reagents & Conditions Description References
1 4-Bromobenzonitrile + bis(pinacolato)diboron + PdCl₂(dppf) + KOAc in 1,4-dioxane at 80°C Formation of boronate ester 4b
2 Subsequent chlorination using N-chlorosuccinimide (NCS) or similar reagents Introduction of chloro group at specific positions Experimental variation

Notes:

  • The boronate esters are stable and can be purified via recrystallization.
  • The chlorination step is carefully controlled to prevent over-substitution or degradation.

Nucleophilic Substitution and Functional Group Transformations

Overview:
Alternative methods involve nucleophilic substitution reactions, where boron nucleophiles react with activated aromatic nitriles under basic or Lewis acid catalysis.

Research Findings:
While less common, this approach can be effective when tailored with specific catalysts and conditions, especially for sensitive functional groups.

Step Reagents & Conditions Description References
1 n-Butyllithium (n-BuLi) in THF at -78°C Deprotonation of aromatic ring
2 B(OiPr)₃ (triisopropyl borate) addition Formation of boronic ester
3 Subsequent chlorination or substitution Final functionalization Experimental variation

Notes:

  • Strict temperature control is essential to prevent side reactions.
  • The method allows for selective functionalization at specific positions.

Summary of Preparation Methods

Method Key Reagents Advantages Limitations References
Diboronic ester synthesis 2-Cyanophenylboronic acid, propane-1,3-diol High purity, versatile Multi-step process
Bromination & Suzuki coupling 4-Bromobenzonitrile, bis(pinacolato)diboron Efficient, scalable Requires palladium catalyst
Nucleophilic substitution n-BuLi, B(OiPr)₃ Selective, adaptable Sensitive to conditions

Notes and Considerations

  • Purity and Stability:
    The boronate intermediates are sensitive to moisture and air; thus, inert atmosphere and dry conditions are essential throughout synthesis.

  • Reaction Optimization:
    Temperature, solvent choice, and catalyst loading significantly influence yield and purity.

  • Safety Precautions: Handling of organolithium reagents and boron compounds requires appropriate safety measures due to their reactivity.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile?

The compound is synthesized via Pd-catalyzed borylation of halogenated precursors. For example:

  • Step 1 : Use Pd(OAc)₂ (2 mol%) with XPhos ligand (4 mol%) in toluene at 80°C for 22 hours to introduce boronic ester groups.
  • Step 2 : Optimize yield by adding neopentyl glycol (2.4 equiv) and KOAc (3.0 equiv) to stabilize boron intermediates .
  • Key validation : Monitor reactions via GC-MS and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally?

  • X-ray crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement). Ensure high-resolution data (<1.0 Å) to resolve boron-oxygen bond geometry .
  • Spectroscopy :
    • ¹¹B NMR : Look for peaks near δ 30–35 ppm (cyclic boronic esters).
    • IR : Confirm nitrile stretch at ~2220 cm⁻¹ and B-O vibrations at 1350–1400 cm⁻¹ .

Q. What are its primary reactivity patterns in cross-coupling reactions?

  • Suzuki-Miyaura coupling : React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 70°C.
  • Hydrolysis sensitivity : Avoid protic solvents (e.g., MeOH) to prevent boronic ester degradation. Use anhydrous THF or toluene .

Q. How should the compound be stored to ensure stability?

  • Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed, light-resistant containers.
  • Monitor degradation via periodic TLC or HPLC (C18 column, acetonitrile/water mobile phase). Stability >12 months under these conditions .

Advanced Research Questions

Q. How to address low yields in Suzuki couplings using this boronic ester?

  • Contradiction : Low yields may arise from boron-protecting group instability .
  • Methodology :
    • Replace KOAc with CsF to enhance transmetallation efficiency.
    • Add TBAB (tetrabutylammonium bromide) to improve phase transfer in biphasic systems .
    • Validate via kinetic studies (e.g., in situ ¹⁹F NMR to track reaction progress) .

Q. What crystallography challenges arise with boron-containing compounds?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve weak boron-atom scattering.
  • Refinement : Apply SHELXD for dual-space solution of disordered dioxaborinan rings. Use restraints for B-O bond lengths (1.36–1.42 Å) .
  • Example : A related boronic ester structure required 10 cycles of SHELXE density modification for accurate placement .

Q. How to resolve anomalous NMR data (e.g., split ¹H peaks)?

  • Dynamic effects : Boronic esters exhibit conformational isomerism (chair vs. boat dioxaborinan rings).
  • Solutions :
    • Record variable-temperature NMR (VT-NMR) from 25°C to –40°C to coalesce split signals.
    • Use 2D NOESY to confirm steric interactions between methyl groups and aromatic protons .

Q. What computational methods predict reactivity in complex matrices?

  • DFT modeling : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO).
  • Applications :
    • Predict regioselectivity in electrophilic substitution (e.g., nitration at C3 due to electron-withdrawing nitrile).
    • Simulate hydrolysis pathways using implicit solvent models (e.g., SMD for THF/water) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
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4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

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